molecular formula C23H30N2O2 B2433547 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 955791-64-7

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No. B2433547
CAS RN: 955791-64-7
M. Wt: 366.505
InChI Key: IQUUJDQQRQWUSS-UHFFFAOYSA-N
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Description

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H30N2O2 and its molecular weight is 366.505. The purity is usually 95%.
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Scientific Research Applications

Dopamine Agonist Properties

Research has explored the synthesis and examination of homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines for dopamine-like activity, suggesting potential applications in studying dopamine receptor interactions and signaling pathways. For example, studies demonstrated that modifications in the N-alkyl group affect the potency of these compounds as dopamine agonists, highlighting their relevance in neuroscience and pharmacology research (Jacob et al., 1981).

Crystal Structure and Biological Activity

Investigations into the crystal structure and biological activity of related compounds, such as halogenated hydrocarbon aminations, have been conducted. These studies not only elucidate the structural aspects but also explore the bioactivity against specific microbial strains, thus contributing to the field of medicinal chemistry and antimicrobial research (Bai et al., 2012).

Synthesis and Evaluation as Ligands

Research on the synthesis and evaluation of related compounds as ligands for dopamine receptors presents another avenue of application. Such studies are critical for developing therapeutic agents targeting neurological disorders. Compounds showing low affinity for dopamine D(1) receptors and varying activities against D(2) receptors indicate their potential in drug development and neuropharmacology (Claudi et al., 2000).

Antibiotic Properties

The discovery of new natural products with antibiotic properties from microbial sources, such as tetrahydroquinoline derivatives, underscores the compound's relevance in the search for new antimicrobials. This research highlights the potential of structurally related compounds in addressing the global challenge of antibiotic resistance (Asolkar et al., 2004).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of amino acid components for the biosynthesis of tetrahydroisoquinoline alkaloids showcases the compound's significance in organic synthesis and the development of pharmacologically active alkaloids. This area of research contributes to the understanding of natural product synthesis and its application in drug discovery (Tanifuji et al., 2016).

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-25-16-4-5-20-17-19(8-12-22(20)25)14-15-24-23(26)13-9-18-6-10-21(27-2)11-7-18/h6-8,10-12,17H,3-5,9,13-16H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUUJDQQRQWUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide

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